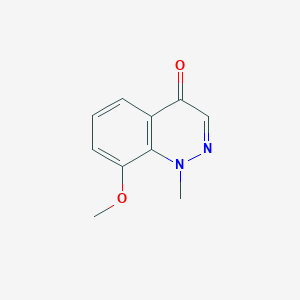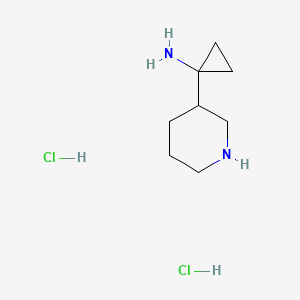
1-Fluoro-3-oxocyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-oxocyclobutane-1-carbonitrile is an organic compound with the molecular formula C₅H₄FNO and a molecular weight of 113.09 g/mol . This compound is part of the fluorinated building blocks category and is primarily used for research purposes . It is characterized by a cyclobutane ring substituted with a fluoro group, a keto group, and a nitrile group.
Preparation Methods
The synthesis of 1-Fluoro-3-oxocyclobutane-1-carbonitrile typically involves organic synthetic methods. One common approach is the reaction of appropriate substrates with fluorinating agents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-Fluoro-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives. Common reagents used in these reactions include nucleophiles, reducing agents, and oxidizing agents.
Scientific Research Applications
1-Fluoro-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the keto and nitrile groups can engage in nucleophilic and electrophilic reactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
1-Fluoro-3-oxocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
3-Oxocyclobutanecarbonitrile: Lacks the fluoro group, which can affect its reactivity and applications.
1-Fluoro-2-oxocyclobutane-1-carbonitrile: Has a different position of the keto group, leading to different chemical properties.
1-Fluoro-3-oxocyclopentane-1-carbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring, influencing its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and ring structure, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
1-fluoro-3-oxocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-5(3-7)1-4(8)2-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGONHPOVITWEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)

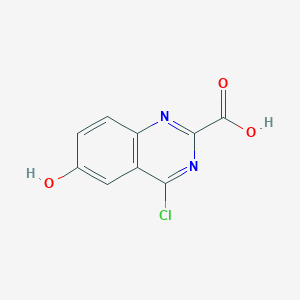
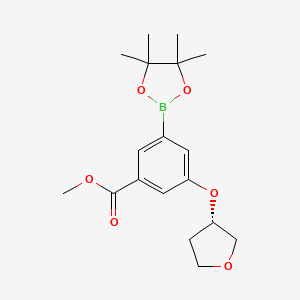

![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
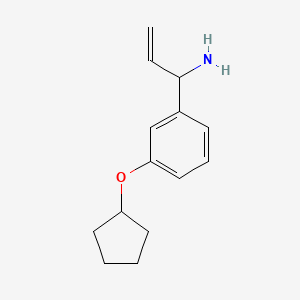
![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)
